(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide
CAS No.: 139356-39-1
Cat. No.: VC21352198
Molecular Formula: C32H51O3PSi2
Molecular Weight: 570.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 139356-39-1 |
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Molecular Formula | C32H51O3PSi2 |
Molecular Weight | 570.9 g/mol |
IUPAC Name | tert-butyl-[(1R,3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)cyclohexyl]oxy-dimethylsilane |
Standard InChI | InChI=1S/C32H51O3PSi2/c1-31(2,3)37(7,8)34-27-23-26(24-28(25-27)35-38(9,10)32(4,5)6)21-22-36(33,29-17-13-11-14-18-29)30-19-15-12-16-20-30/h11-21,27-28H,22-25H2,1-10H3/t27-,28-/m1/s1 |
Standard InChI Key | LOVRVVSIBIVFTN-VSGBNLITSA-N |
Isomeric SMILES | CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C |
SMILES | CC(C)(C)[Si](C)(C)OC1CC(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES | CC(C)(C)[Si](C)(C)OC1CC(CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C |
Chemical Identity and Structure
(2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide is a complex organic compound characterized by a cyclohexylidene backbone with specific stereochemistry and protected hydroxyl groups. This compound belongs to the phosphine oxide family, featuring a phosphorus atom double-bonded to oxygen and attached to two phenyl groups. The molecule's distinctive structure combines multiple functional groups that contribute to its chemical behavior and potential applications across various research domains.
The compound's backbone features a cyclohexylidene structure with two hydroxyl groups at the 3 and 5 positions, both protected by tert-butyldimethylsilyl (TBDMS) groups. These protective groups enhance the compound's stability and provide selective reactivity in organic synthesis applications. The specific (3R,5R) stereochemistry indicates the spatial arrangement of the hydroxyl groups, which is crucial for its biological activity and stereochemical applications .
Chemical Data and Identifiers
The following table presents the key chemical identifiers and properties of the compound:
Property | Value |
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CAS Number | 139356-39-1 |
Molecular Formula | C32H51O3PSi2 |
Molecular Weight | 570.9 g/mol |
IUPAC Name | (2-((3r,5r)-3,5-bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide |
Alternative IUPAC Name | tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)cyclohexyl]oxy-dimethylsilane |
Standard InChIKey | LOVRVVSIBIVFTN-UHFFFAOYSA-N |
Purity (Commercial) | 95% |
This organophosphorus compound has a well-defined structure with multiple functional groups that make it valuable for various applications in organic synthesis and catalysis .
Structural Characteristics
The molecular structure of this phosphine oxide derivative features several key components that contribute to its chemical behavior:
Key Structural Elements
The compound contains a cyclohexylidene core with an ethylidene linker connecting to the phosphine oxide group. The phosphine oxide group consists of a phosphorus atom double-bonded to oxygen and bonded to two phenyl rings. This arrangement provides specific chemical reactivity patterns important in coordination chemistry and organic synthesis applications.
The most distinctive structural feature is the presence of two TBDMS-protected hydroxyl groups with specific stereochemistry (3R,5R). The TBDMS protecting groups are widely used in organic synthesis due to their stability under various reaction conditions and selective cleavage properties. These protecting groups enhance the stability of the compound during reactions and prevent unwanted side reactions involving the hydroxyl groups.
Stereochemical Configuration
The (3R,5R) stereochemical designation indicates the specific spatial arrangement of substituents at positions 3 and 5 of the cyclohexane ring. This stereochemistry is crucial for:
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Determining the compound's three-dimensional structure
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Influencing its interaction with other chiral molecules
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Affecting its biological activity in pharmaceutical applications
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Directing stereoselectivity in reactions where it serves as a catalyst or reagent
The precise stereochemistry makes this compound potentially valuable in asymmetric synthesis applications, where controlling the stereochemical outcome of reactions is essential.
Synthesis and Preparation
The synthesis of (2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide requires sophisticated synthetic procedures due to its structural complexity and specific stereochemical requirements.
General Synthetic Approach
The synthesis typically involves multiple steps, including:
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Preparation of the appropriately substituted cyclohexane derivative with defined stereochemistry
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Protection of the hydroxyl groups with TBDMS
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Introduction of the ethylidene linker
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Attachment of the diphenylphosphine oxide group
These synthetic procedures often require specific reaction conditions, including:
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Inert atmospheres (nitrogen or argon)
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Controlled temperature conditions
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Anhydrous reaction environments
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Specialized solvents such as dichloromethane or tetrahydrofuran
The synthesis of related phosphine oxides often involves reaction sequences requiring careful control of conditions to prevent racemization or other side reactions, particularly when stereochemistry is important .
Phosphine Oxide Formation
Based on information about related compounds, the formation of the phosphine oxide moiety typically involves the reaction of a phosphine precursor with an oxidizing agent. In some cases, the phosphine oxide group can be introduced directly through the reaction of a protected cyclohexylidene derivative with a diphenylphosphine oxide precursor.
The use of phase transfer catalysts like tetrabutylammonium bromide can facilitate reactions involving diphenylphosphine oxide in the synthesis of similar compounds. This approach improves the efficiency of reactions between the phosphorus compound and other organic substrates.
Applications and Research Relevance
This phosphine oxide derivative has several potential applications in chemical research and development fields, driven by its unique structural features and reactivity patterns.
Coordination Chemistry and Catalysis
Phosphine oxides, including this compound, play significant roles in coordination chemistry and catalysis. They can function as:
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Ligands in metal complexes due to the oxygen atom's electron-donating properties
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Intermediates in various organic transformations
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Components in catalyst systems for stereoselective reactions
The compound's defined stereochemistry and functional groups make it a valuable building block in developing specialized catalysts for asymmetric synthesis. Its utility in coordination chemistry stems from the phosphine oxide group's ability to coordinate with metal centers, influencing reactivity and selectivity in catalytic processes.
Synthetic Applications
In organic synthesis, this compound can serve multiple functions:
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As a chiral building block for constructing more complex molecules
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As a reagent in stereoselective transformations
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As a precursor to other organophosphorus compounds through functional group manipulations
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As a protecting group strategy model in multistep synthesis
The TBDMS protecting groups on the hydroxyl functionalities allow for selective deprotection and further functionalization, making this compound versatile in multistep synthetic sequences requiring orthogonal protection strategies.
Current Research Directions
Research involving phosphine oxide derivatives like (2-((3R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)cyclohexylidene)ethyl)diphenylphosphine oxide focuses on several key areas that leverage their unique structural and chemical properties.
Advances in Asymmetric Synthesis
Current research explores the application of phosphine oxides in asymmetric synthesis, where the stereochemical control is crucial. Related studies have investigated:
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The role of P-stereogenic compounds in enantioselective reactions
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Development of new methodologies for the synthesis of enantiomerically pure phosphine oxides
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Application of these compounds as chiral auxiliaries or resolving agents
The enantioseparation of P-stereogenic secondary phosphine oxides using TADDOL derivatives, as described in the literature, represents an important advancement in obtaining stereochemically pure phosphorus compounds for further applications .
Organophosphorus Catalysis
Recent advances in organophosphorus chemistry have focused on developing catalytic systems that avoid phosphine oxide waste, which is relevant to the broader field of phosphine oxide chemistry. This research direction aims to:
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Develop more sustainable catalytic processes
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Create methods for recycling phosphine oxide derivatives
Synthetic Methodology Development
Ongoing research aims to improve synthetic methods for accessing complex phosphine oxide derivatives with controlled stereochemistry. This includes:
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Development of more efficient protection/deprotection strategies for hydroxyl groups
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Exploration of new methods for introducing the phosphine oxide functionality
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Investigation of stereoselective transformations of phosphine oxide derivatives
The P–C cross-coupling reactions of secondary phosphine oxides described in related literature offer insights into potential synthetic methodologies applicable to our target compound, although considerations regarding potential racemization under reaction conditions must be addressed .
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